molecular formula C8H7N3O B12350735 7-amino-4aH-quinoxalin-2-one

7-amino-4aH-quinoxalin-2-one

Cat. No.: B12350735
M. Wt: 161.16 g/mol
InChI Key: XJOMUBCGPQDQPH-UHFFFAOYSA-N
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Description

7-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalin-2-one family.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of quinoxalin-2-ones, including 7-amino-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method employs the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .

Industrial Production Methods

Industrial production methods for quinoxalin-2-ones often involve heterogeneous catalytic reactions, which are atomically economical, environmentally friendly, and sustainable. These methods utilize various catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and ion exchange resins .

Comparison with Similar Compounds

7-amino-4aH-quinoxalin-2-one can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-amino-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2

InChI Key

XJOMUBCGPQDQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=NC21)N

Origin of Product

United States

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